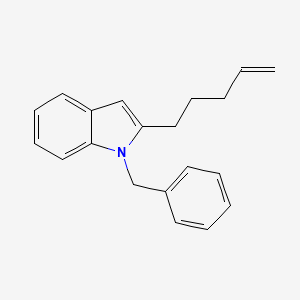

1-Benzyl-2-(pent-4-en-1-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

683799-97-5 |

|---|---|

Molecular Formula |

C20H21N |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

1-benzyl-2-pent-4-enylindole |

InChI |

InChI=1S/C20H21N/c1-2-3-5-13-19-15-18-12-8-9-14-20(18)21(19)16-17-10-6-4-7-11-17/h2,4,6-12,14-15H,1,3,5,13,16H2 |

InChI Key |

UYXGHSKQVXSSTB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Pent 4 En 1 Yl 1h Indole

Retrosynthetic Analysis of the 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Strategic Cleavages for Indole (B1671886) Core Assembly

The indole core is a common motif in many natural products and pharmaceuticals. ub.edu Its synthesis has been the subject of extensive research, leading to a variety of methods. ub.eduorganic-chemistry.orgnsf.govacs.orgresearchgate.net A primary disconnection in the retrosynthesis of the indole ring involves breaking the C2-C3 and N1-C7a bonds. This leads to a substituted o-haloaniline and an alkyne, which are key precursors for several powerful metal-catalyzed cyclization reactions. ub.edunsf.govacs.orgresearchgate.netwikipedia.org

Disconnections for N1-Benzylation and C2-Pent-4-en-1-yl Functionalization

The N1-benzyl and C2-pent-4-en-1-yl substituents can be introduced either before or after the formation of the indole core.

N1-Benzylation: A common and straightforward disconnection is the cleavage of the N1-benzyl bond, leading to a 1H-indole and a benzyl (B1604629) halide. This transformation can be achieved through N-alkylation, a well-established reaction in indole chemistry. orgsyn.orgorganic-chemistry.org

C2-Pent-4-en-1-yl Functionalization: The C2-pent-4-en-1-yl group can be disconnected at the C2-C(pentenyl) bond. This suggests a C-H activation/alkenylation or a cross-coupling reaction as a key step in the forward synthesis. acs.orgacs.orgnih.govresearchgate.net

Forward Synthesis Strategies for the 1H-Indole Core Formation

Based on the retrosynthetic analysis, several forward synthesis strategies can be envisioned. Metal-catalyzed reactions, particularly those employing palladium and copper, offer efficient and versatile routes to the indole scaffold. ub.edunsf.govwikipedia.orgnih.gov

Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Copper)

Palladium and copper catalysts are widely used in the synthesis of heterocycles due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. ub.edunsf.govwikipedia.orgnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.comnih.gov This reaction is known for its versatility and high regioselectivity, typically placing the bulkier alkyne substituent at the C2 position of the indole. nih.gov

The mechanism of the Larock indole synthesis involves several key steps:

Oxidative addition of the o-iodoaniline to a Pd(0) species.

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization, where the nitrogen atom displaces the palladium catalyst.

Reductive elimination to regenerate the Pd(0) catalyst and form the indole product. ub.eduwikipedia.org

Table 1: Key Features of the Larock Indole Synthesis

| Feature | Description |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂, which is reduced in situ to Pd(0). wikipedia.org |

| Reactants | An o-iodoaniline and a disubstituted alkyne. wikipedia.org |

| Regioselectivity | The bulkier substituent on the alkyne generally directs it to the C2 position of the resulting indole. nih.gov |

| Versatility | The reaction tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.org |

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govmdpi.com This reaction can be employed in a sequential manner to synthesize indoles. nih.govnih.govrsc.orgkingston.ac.uk

A typical Sonogashira-based indole synthesis involves:

Sonogashira coupling of an o-haloaniline with a terminal alkyne to form a 2-alkynylaniline intermediate.

Subsequent intramolecular cyclization of the 2-alkynylaniline, which can be promoted by a base or a transition metal catalyst, to yield the indole ring. nih.govrsc.org

Table 2: Comparison of Larock and Sonogashira Approaches for Indole Synthesis

| Feature | Larock Indole Synthesis | Sonogashira/Cyclization Sequence |

| Alkyne Reactant | Internal Alkyne wikipedia.org | Terminal Alkyne nih.gov |

| Number of Steps | Typically a one-pot reaction. ub.edu | Can be a one-pot or a two-step process. nih.govrsc.org |

| Catalytic System | Palladium catalyst. wikipedia.org | Palladium and Copper co-catalyst. nih.gov |

| Key Intermediate | A vinylpalladium intermediate. wikipedia.org | A 2-alkynylaniline. rsc.org |

Oxidative Cyclization Methods for Indole Formation

Oxidative cyclization represents a powerful strategy for the formation of the indole nucleus. These methods typically involve the formation of a carbon-nitrogen bond and a carbon-carbon bond in a cyclization reaction that is promoted by an oxidizing agent. A common approach involves the intramolecular oxidative cyclization of N-substituted-2-alkenylanilines. nih.govyoutube.com In this type of reaction, a suitably substituted aniline derivative, containing an alkenyl group at the ortho position, undergoes cyclization in the presence of an oxidant. For instance, reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative cyclization of 2-alkenyl anilines to furnish the corresponding indole. youtube.com

Another notable oxidative cyclization method involves the use of manganese(III) acetate, which can promote the cyclization of 3-substituted indoles. mdpi.com While this is often used for forming additional rings fused to the indole, the underlying principle of oxidative C-C bond formation is relevant. Furthermore, electrochemical methods are emerging as a green alternative, utilizing an organic redox catalyst for the dehydrogenative cyclization of 2-vinylanilides to form indoles without the need for external chemical oxidants. youtube.com The regioselectivity of these cyclizations is a critical aspect, with unsubstituted indoles generally undergoing cyclization at the 2-position. mdpi.comnih.gov

Classical and Modern Indole Syntheses (e.g., Fischer, Madelung, Bartoli)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring system. thermofisher.combyjus.comyoutube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.orgchemeurope.com For the synthesis of a precursor to this compound, one could envision the reaction of phenylhydrazine with hept-6-en-2-one. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. chemeurope.com A significant advantage of the Fischer synthesis is the possibility of a one-pot reaction where the intermediate hydrazone is not isolated. byjus.com

The Madelung synthesis offers an alternative route, particularly for the preparation of 2-alkinylindoles. nih.gov This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. nih.gov Advancements have been made to improve reaction conditions, and the Smith-modified Madelung synthesis, using organolithium reagents, has broadened the scope of this reaction. nih.gov

The Bartoli indole synthesis is another important method, especially for the preparation of 7-substituted indoles. orgsyn.orgnih.govorgsyn.org It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. orgsyn.orgnih.gov The steric bulk of the ortho substituent is often crucial for the success of the reaction. orgsyn.org

| Indole Synthesis | Starting Materials | Key Reagents/Conditions | Primary Product Type |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted indoles |

| Madelung | N-Phenylamide | Strong base, high temperature | 2-Alkinylindoles |

| Bartoli | ortho-Substituted nitroarene, Vinyl Grignard reagent | Grignard reagent (3 equiv.) | 7-Substituted indoles |

Green Chemistry Principles in Indole Core Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to develop more sustainable and environmentally benign processes. rsc.org This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that are more efficient and less toxic. rsc.org Multicomponent reactions (MCRs) are particularly noteworthy as they align with several green chemistry principles, including high atom economy and convergent synthesis, often under mild conditions. organic-chemistry.orgbeilstein-journals.org

Microwave-assisted organic synthesis has also been employed to accelerate indole synthesis, reducing reaction times and often improving yields. rsc.orgyoutube.com Furthermore, the use of conductively heated sealed-vessel reactors offers a more affordable alternative to microwave reactors for achieving rapid and efficient reactions. youtube.com The development of metal-free indole syntheses, such as those utilizing epoxidation and intramolecular cyclization of 2-alkenylanilines, also contributes to the greening of indole chemistry by avoiding potentially toxic heavy metals. nih.gov

N1-Benzylation Methodologies

Alkylation of Indole Nitrogen with Benzyl Halides or Equivalents

The introduction of a benzyl group at the N1 position of the indole ring is a common transformation. A widely used and effective method involves the deprotonation of the indole nitrogen with a base, followed by alkylation with a benzyl halide, such as benzyl bromide or benzyl chloride. Classical conditions often employ a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). An alternative and often high-yielding procedure utilizes potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). This method has been shown to be applicable to a variety of indoles. Phase-transfer catalysis, using reagents like triethylbenzylammonium chloride (TEBAC) in a biphasic system of aqueous sodium hydroxide and an organic solvent, provides another efficient route for N-benzylation. youtube.com

| Reagent System | Solvent | Typical Yield |

| KOH / Benzyl Bromide | DMSO | 85-97% |

| NaH / Benzyl Halide | DMF or THF | High |

| TEBAC / aq. NaOH / Benzyl Halide | Dichloromethane | 80-85% youtube.com |

Transition Metal-Catalyzed N-H Functionalization

Transition metal catalysis offers a powerful and versatile approach to the N-functionalization of indoles, often proceeding under milder conditions and with greater functional group tolerance compared to classical methods. Copper-catalyzed C-N coupling reactions have been developed for the N-alkylation of indoles with aliphatic halides. For instance, a simple and inexpensive system of copper(I) bromide and a suitable ligand can catalyze the N-benzylation at room temperature.

Palladium-catalyzed reactions have also been extensively studied for C-H functionalization of indoles, including at the nitrogen atom. These methods can offer high regioselectivity. Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of complex indole derivatives through C-H/N-H functionalization. These advanced catalytic systems provide modern and efficient alternatives for the N-benzylation step in the synthesis of the target molecule.

Introduction of the Pent-4-en-1-yl Moiety at the C2 Position

The final key step in the synthesis of this compound is the introduction of the pent-4-en-1-yl group at the C2 position of the 1-benzyl-1H-indole core. The C2 position of indole is generally less reactive towards electrophiles than the C3 position. However, various strategies have been developed to achieve regioselective C2-functionalization.

One approach is the directed C2-alkylation or alkenylation of an N-protected indole. The N-substituent can act as a directing group to guide the metal catalyst to the C2-H bond. For example, an N-benzoyl group can direct a ruthenium(II) catalyst to achieve highly regioselective C2-alkenylation. wikipedia.org Similarly, iridium catalysts have been used for the C2-alkylation of N-substituted indoles with alkenes.

A plausible route for the introduction of the pent-4-en-1-yl group would be a cross-coupling reaction. For instance, a 1-benzyl-2-halo-1H-indole could be coupled with a pent-4-en-1-yl organometallic reagent, such as a Grignard or organozinc reagent, in a palladium-catalyzed reaction. Alternatively, direct C-H activation at the C2 position of 1-benzyl-1H-indole, followed by coupling with a suitable electrophile like 5-bromopent-1-ene, could be achieved using a transition metal catalyst. An acid-catalyzed alkylation of a 3-substituted indole with an unactivated alkene has also been reported to yield 2-alkylated indoles, suggesting another potential pathway.

Direct C2-Functionalization Strategies (e.g., Cross-Coupling Reactions)

Direct introduction of the pent-4-en-1-yl group at the C2 position of a 1-benzyl-1H-indole scaffold is a primary strategy for synthesizing the target molecule. This is often achieved through modern cross-coupling reactions, which provide a powerful means for forming carbon-carbon bonds. youtube.com The general approach involves the reaction of a C2-functionalized 1-benzyl-1H-indole (e.g., with a leaving group like a halide or triflate) with a suitable pentenylating agent, or conversely, reacting a 2-unsubstituted 1-benzyl-1H-indole with a functionalized pentene. The N-benzyl group can be readily installed on the indole nitrogen using benzyl bromide in the presence of a base like potassium hydroxide in dimethyl sulfoxide (DMSO). orgsyn.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible route involves the coupling of a 1-benzyl-2-halo-1H-indole with pent-1-ene. The reaction typically employs a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. youtube.com The catalytic cycle proceeds through oxidative addition of the palladium(0) to the indole-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 2-alkenylated indole product. iitk.ac.in

An alternative, intramolecular variant is the oxidative Heck cyclization. While not directly forming the target compound in one step from simple precursors, related aza-Heck cyclizations demonstrate the principle of palladium-catalyzed intramolecular cyclization onto a pendant alkene. semanticscholar.org For instance, an appropriately substituted N-benzyl aniline derivative with a tethered alkene could potentially undergo a palladium-catalyzed oxidative cyclization to form an indoline (B122111), which could then be oxidized to the indole. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Intermolecular Heck Reaction | 1-Benzyl-2-halo-1H-indole, Pent-1-ene | Pd(0) catalyst (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., NEt₃, K₂CO₃), Ligand (e.g., PPh₃) | Direct C2-alkenylation. Stereoselectivity can be an issue. |

| Oxidative Heck Cyclization | N-Benzyl-N-(alkenyl-substituted-phenyl)amine derivative | Pd(II) catalyst (e.g., Pd(TFA)₂), Oxidant (e.g., O₂) | Intramolecular cyclization to form the indole or indoline core. |

This table presents plausible Heck reaction strategies for the synthesis of the target compound based on general principles of the reaction.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org To synthesize this compound, one could couple 1-benzyl-2-halo-1H-indole with (pent-4-en-1-yl)boronic acid or one of its esters. nih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. acs.orgacs.org The catalytic cycle involves oxidative addition, transmetalation from boron to palladium, and reductive elimination. libretexts.org

The Stille coupling offers another powerful method, utilizing an organotin reagent in place of the organoboron compound. wikipedia.org The reaction of 1-benzyl-2-halo-1H-indole with (pent-4-en-1-yl)tributylstannane, catalyzed by a palladium complex, would yield the desired product. libretexts.org Stille reactions are often tolerant of various functional groups, though the toxicity of organotin compounds is a notable drawback. wikipedia.org

Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent), could also be employed. nih.gov For example, the reaction between 1-benzyl-2-halo-1H-indole and a pent-4-en-1-ylzinc halide, catalyzed by a palladium or nickel complex, would lead to the target molecule.

| Coupling Reaction | Indole Substrate | Coupling Partner | Catalyst System | Key Advantages |

| Suzuki-Miyaura | 1-Benzyl-2-halo-1H-indole | (Pent-4-en-1-yl)boronic acid/ester | Pd catalyst, Base | Mild conditions, low toxicity of boron reagents. libretexts.orgnih.gov |

| Stille | 1-Benzyl-2-halo-1H-indole | (Pent-4-en-1-yl)tributylstannane | Pd catalyst | High functional group tolerance. wikipedia.orglibretexts.org |

| Negishi | 1-Benzyl-2-halo-1H-indole | Pent-4-en-1-ylzinc halide | Pd or Ni catalyst | High reactivity of organozinc reagents. nih.gov |

This table summarizes prominent cross-coupling strategies for the synthesis of this compound.

Cycloaddition or Annulation Strategies Involving the Alkene Moiety

While less direct for the synthesis of the parent compound itself, the pent-4-en-1-yl moiety can participate in cycloaddition or annulation reactions to build more complex structures from this compound. The indole nucleus and the pendant alkene can both act as components in these transformations.

For instance, 2-alkenylindoles can undergo [4+2] cycloaddition (Diels-Alder) reactions. rsc.orgrsc.org In this scenario, the 2-vinyl part of a related indole could act as the diene or dienophile. More relevant to the target compound, the indole ring itself can act as the diene component. Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles. nih.gov A similar strategy could potentially be envisioned for 2-alkenylindoles under specific catalytic conditions. Gold-catalyzed cycloaddition reactions of 2-vinylindoles with electron-poor alkenes have also been reported, leading to complex polycyclic systems. researchgate.net

Annulation strategies can also be employed. For example, palladium-catalyzed annulative couplings of 2-alkenylanilines with aldehydes can lead to indoles. organic-chemistry.org While this builds the indole core itself, it highlights the utility of an alkenyl group in the formation of the heterocyclic ring.

Functional Group Interconversions on a Pre-formed C2-Substituent

An alternative synthetic route involves obtaining a 1-benzyl-1H-indole with a different C2 substituent and then chemically modifying it to the desired pent-4-en-1-yl group. This approach relies on the principles of functional group interconversion. youtube.comyoutube.com

For example, one could start with 1-benzyl-1H-indole-2-carboxaldehyde. This aldehyde could undergo a Wittig reaction with a suitable phosphorus ylide, such as that derived from (4-bromobutyl)triphenylphosphonium bromide, to introduce the five-carbon chain with a terminal double bond. Alternatively, a Grignard reaction with 4-pentenylmagnesium bromide on the aldehyde would yield a secondary alcohol, which could then be deoxygenated.

Another precursor could be a C2-ester, such as ethyl 1-benzyl-1H-indole-2-carboxylate. This ester could be reduced to the corresponding primary alcohol, which is then converted to a halide or tosylate. Subsequent displacement with a suitable nucleophile, or participation in a coupling reaction, could be used to complete the carbon chain and introduce the terminal alkene.

Convergent and Divergent Synthetic Approaches for this compound

Divergent Synthesis: A divergent synthetic strategy begins with a common intermediate that can be elaborated into a variety of different target molecules. acs.orgnih.govnih.gov In this context, this compound itself could serve as an excellent starting point for divergent synthesis. The terminal alkene of the pentenyl group is a versatile functional handle for further chemical transformations. For example, it could undergo:

Hydroboration-oxidation to yield a primary alcohol.

Ozonolysis to produce an aldehyde.

Epoxidation followed by ring-opening to create diols or amino alcohols.

Heck reaction with an aryl halide to introduce an aromatic group.

Metathesis reactions to form longer or cyclic alkenes.

Furthermore, the indole ring itself can be functionalized at various positions (e.g., C3, C4, C5, C6, C7) through electrophilic substitution or directed metalation-lithiation, leading to a diverse library of compounds based on the this compound scaffold. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. organic-chemistry.orgresearchgate.net

Reactivity and Mechanistic Investigations of 1 Benzyl 2 Pent 4 En 1 Yl 1h Indole

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in organic chemistry, known for its rich and diverse reactivity. The presence of the nitrogen atom and the fused aromatic system imparts a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns at C3 and Other Positions

The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609), with reaction rates estimated to be up to 1013 times greater. nih.gov This enhanced reactivity is due to the ability of the nitrogen lone pair to stabilize the intermediate carbocation formed during electrophilic attack. For 1-benzyl-2-(pent-4-en-1-yl)-1H-indole, the substitution pattern is dictated by the inherent electronic properties of the indole ring, which overwhelmingly favors electrophilic substitution at the C3 position. nih.govyoutube.commdpi.com Attack at C3 leads to a more stable cationic intermediate where the positive charge is delocalized over the nitrogen atom and the benzene portion of the indole ring without disrupting the aromaticity of the benzene ring.

The N-benzyl and C2-pentenyl substituents influence the reactivity of the indole core. The N-benzyl group is primarily a protecting group and has a modest electronic effect. The C2-alkyl group, in this case, the pent-4-en-1-yl chain, is an electron-donating group that further activates the indole ring towards electrophilic attack, reinforcing the preference for C3 substitution.

Common electrophilic aromatic substitution reactions at the C3 position of 2-alkylindoles are well-documented and are expected to proceed similarly for this compound.

Table 1: Representative Electrophilic Aromatic Substitution Reactions at C3 of Indole Analogs

| Reaction Type | Reagents and Conditions | Expected Product at C3 |

| Vilsmeier-Haack Reaction | POCl3, DMF | Formylation (-CHO) |

| Mannich Reaction | CH2O, R2NH | Aminomethylation (-CH2NR2) |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Acylation (-COR) |

| Halogenation | NBS, NCS, I2 | Halogenation (-Br, -Cl, -I) |

| Nitration | HNO3, Ac2O | Nitration (-NO2) |

This table presents expected outcomes based on the known reactivity of 2-alkylindoles.

The Vilsmeier-Haack reaction , employing phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a mild and efficient method for introducing a formyl group at the C3 position of indoles. acs.orgresearchgate.netmdpi.com Similarly, the Mannich reaction , which involves condensation with formaldehyde (B43269) and a secondary amine, readily provides C3-aminomethylated indoles, known as gramine (B1672134) analogs. beilstein-journals.orgmdpi.comFriedel-Crafts acylation can also be achieved at the C3 position, though it often requires careful selection of a Lewis acid catalyst to avoid polymerization or side reactions. Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and molecular iodine readily introduce a halogen atom at the C3 position. Nitration can also be selectively performed at C3 under controlled conditions.

While C3 is the primary site of electrophilic attack, substitution at other positions of the indole nucleus is possible but generally requires more forcing conditions or specific directing groups.

Nucleophilic Reactions and Additions

The indole nucleus is inherently electron-rich and therefore generally unreactive towards nucleophiles in standard aromatic substitution reactions. However, nucleophilic attack can be induced under specific circumstances. One such scenario involves the formation of an intermediate that renders a position on the indole ring electrophilic. For instance, after an initial electrophilic attack at C3, the resulting indoleninium ion can be susceptible to nucleophilic attack.

Furthermore, the C2 position can be made reactive towards nucleophiles through deprotonation. Strong bases, such as organolithium reagents, can deprotonate the C2-proton if it is present. In the case of this compound, the C2 position is already substituted. However, derivatization at the C3 position can lead to subsequent reactions. For example, a C3-formyl group, introduced via a Vilsmeier-Haack reaction, can undergo nucleophilic addition reactions characteristic of aldehydes.

Reactivity of the Pent-4-en-1-yl Alkene Moiety

The pent-4-en-1-yl side chain at the C2 position introduces a terminal alkene, a versatile functional group capable of participating in a wide array of chemical transformations independent of the indole nucleus.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The terminal alkene of the pent-4-en-1-yl group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the alkene reacts with a conjugated diene to form a six-membered ring. The feasibility and efficiency of such a reaction would depend on the electronic nature of the diene and the reaction conditions. Electron-rich dienes would likely require thermal or Lewis acid catalysis to react with the unactivated alkene of the pent-4-en-1-yl chain.

Alternatively, the indole nucleus itself, particularly when a vinyl group is present at C2 or C3, can act as the diene component in intramolecular Diels-Alder reactions. For this compound, an intramolecular [4+2] cycloaddition is conceivable where the C2-C3 double bond of the indole acts as part of the diene system, and the terminal alkene of the pent-4-en-1-yl chain acts as the dienophile. Such a reaction would lead to the formation of a fused polycyclic system.

Olefin Metathesis and Related Transformations

The terminal alkene is an excellent substrate for olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. For this compound, two primary types of olefin metathesis are of interest:

Cross-Metathesis (CM): Reaction with another alkene in the presence of a metathesis catalyst would lead to the exchange of the terminal methylene (B1212753) group, allowing for the introduction of a variety of substituents at the end of the pentenyl chain.

Ring-Closing Metathesis (RCM): If another alkene functionality is present within the molecule, an intramolecular RCM reaction can occur to form a new ring. For the title compound, this would require prior functionalization to introduce a second alkene. However, a related reaction is the ring-closing enyne metathesis, where the terminal alkene could react with an alkyne to form a cyclic diene.

Table 2: Potential Olefin Metathesis Reactions of the Pent-4-en-1-yl Moiety

| Metathesis Type | Reaction Partner | Catalyst | Expected Outcome |

| Cross-Metathesis | R-CH=CH2 | Grubbs' Catalyst | Formation of a new internal alkene |

| Ring-Closing Metathesis | Requires a second tethered alkene | Grubbs' Catalyst | Formation of a new carbocycle |

This table illustrates potential applications of olefin metathesis based on the reactivity of terminal alkenes.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

The terminal double bond of the pent-4-en-1-yl group readily undergoes a variety of hydrofunctionalization reactions, which involve the addition of an H-X bond across the alkene.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of this compound with a borane (B79455) reagent (e.g., BH3·THF or 9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding terminal alcohol, 5-(1-benzyl-1H-indol-2-yl)pentan-1-ol.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond, catalyzed by transition metals such as platinum or rhodium complexes, is a highly efficient method for the synthesis of organosilanes. The hydrosilylation of the terminal alkene in this compound would lead to the formation of a silyl-substituted alkyl chain attached to the indole nucleus. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and silane.

Table 3: Common Hydrofunctionalization Reactions of the Pent-4-en-1-yl Alkene

| Reaction | Reagents | Expected Product |

| Hydroboration-Oxidation | 1. BH3·THF or 9-BBN 2. H2O2, NaOH | Terminal Alcohol |

| Hydrosilylation | HSiR3, Pt or Rh catalyst | Alkylsilane |

This table summarizes expected outcomes of hydrofunctionalization reactions on the terminal alkene.

Transformations Involving Both Indole and Alkene Moieties

The proximate positioning of the indole ring and the pentenyl side chain in this compound allows for intricate intramolecular reactions, leading to the formation of complex polycyclic structures.

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclization reactions of indole derivatives bearing alkenyl side chains are powerful methods for constructing fused ring systems. encyclopedia.pub In the case of this compound, acid-catalyzed cyclization can lead to the formation of tetrahydronaphthalenecarboxylic acids. researchgate.net These reactions proceed through the protonation of the alkene, followed by electrophilic attack of the resulting carbocation on the electron-rich indole nucleus, typically at the C3 position. The regioselectivity of this cyclization is influenced by the stability of the intermediate carbocation and the steric environment of the indole ring.

Cascade reactions, involving a sequence of bond-forming events, can also be initiated from this substrate. For instance, an intramolecular Heck reaction followed by a reductive N-heteroannulation represents a two-step sequence to synthesize 3,4-fused tricyclic indole skeletons. encyclopedia.pub These complex transformations highlight the utility of having both the indole and alkene moieties in a single molecule, enabling the rapid assembly of intricate molecular architectures.

Pericyclic Reactions and Rearrangements

While specific examples involving this compound are not extensively documented, the general reactivity patterns of similar systems suggest the potential for pericyclic reactions. For example, an intramolecular Diels-Alder reaction could be envisaged, where the pentenyl side chain acts as the diene and a suitably activated indole C2-C3 double bond acts as the dienophile, although this would require significant activation of the indole system.

Rearrangements, such as the Claisen rearrangement, are also plausible if the pentenyl chain were to be modified to an allyl ether at the C3 position of the indole. Such a rearrangement would lead to the transfer of the allyl group from the oxygen atom to the C2 position of the indole ring, a common transformation in indole chemistry.

Metal-Catalyzed Reactions of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of both the indole nucleus and the alkene side chain of this compound.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used for a variety of transformations involving indoles and alkenes. encyclopedia.pubbeilstein-journals.org For this compound, several palladium-catalyzed reactions can be envisioned.

An intramolecular Heck reaction represents a prominent transformation. beilstein-journals.orgunimi.it This reaction would involve the oxidative addition of a palladium(0) catalyst to an activated indole C-H bond (typically at C3) or a pre-functionalized indole, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford a cyclized product. The regioselectivity of the cyclization (endo vs. exo) can often be controlled by the choice of ligands and reaction conditions. For instance, the intramolecular reaction of 3-(alken-4-yl)indoles using Pd(OAc)₂ and 1,4-benzoquinone (B44022) as an oxidant leads to carbazole (B46965) derivatives through an endo-cyclization. beilstein-journals.orgunimi.it

Palladium-catalyzed C-H activation and subsequent benzylation at the C3 position of the indole ring is another important transformation, although this typically involves an external benzylating agent. nih.govmdpi.com However, the N-benzyl group present in the substrate could potentially participate in rollover C-H activation processes, leading to complex annulation products. nih.gov

Copper-Catalyzed Transformations

Copper catalysts are known to mediate a range of reactions involving indoles and alkenes. beu.edu.azbohrium.com For instance, copper-catalyzed intramolecular cyclization of N-alkyl o-phenylenediamines provides a route to N-alkylated benzotriazoles. tsijournals.com While not a direct reaction of the indole nucleus, this highlights the potential for copper to facilitate cyclizations involving nitrogen heterocycles.

Copper-catalyzed C-alkylation of nitroalkanes with benzyl (B1604629) bromides proceeds via a thermal redox mechanism. organic-chemistry.org This type of reactivity could potentially be adapted for the functionalization of the indole ring or the alkene, given the appropriate precursors.

Other Transition Metal Catalysis (e.g., Rhodium, Nickel)

Rhodium and nickel catalysts also offer unique reactivity profiles for the transformation of this compound.

Rhodium catalysts are effective for oxidative annulation reactions of arylindoles with alkenes, leading to the formation of valuable polycyclic aromatic compounds. nih.gov A rhodium-catalyzed intramolecular reaction of the subject compound could potentially lead to fused isoquinoline (B145761) or related heterocyclic systems. nih.gov

Nickel catalysts have been shown to be effective in Heck-type reactions of benzyl chlorides with simple olefins, showing a high selectivity for 1,1-disubstituted olefins. organic-chemistry.orgnih.govnih.gov This reactivity could be harnessed for intramolecular cyclizations of this compound, potentially offering different regioselectivity compared to palladium-catalyzed processes. Nickel can also catalyze hydroacylation/Suzuki cross-coupling cascades, which could be adapted for the synthesis of complex indanone structures from related indole precursors. rsc.org

Detailed Mechanistic Studies of Key Transformations

The reactivity of this compound is predominantly characterized by transformations involving the pendent pentenyl chain, which can undergo intramolecular cyclization reactions. These reactions are typically initiated by electrophilic activation of the indole ring or the terminal alkene, leading to the formation of new carbocyclic or heterocyclic ring systems. Mechanistic investigations into these transformations, while not extensively documented for this specific molecule, can be inferred from studies on analogous N-substituted 2-alkenylindoles.

Identification of Intermediates and Transition States

The key transformations of this compound are expected to proceed through several transient species, including key intermediates and transition states that dictate the reaction pathway and product distribution.

Electrophilic Cyclization:

In the presence of a Lewis or Brønsted acid, the terminal double bond of the pentenyl group can be protonated or coordinated to the acid, generating a secondary carbocation. This carbocationic intermediate is then susceptible to intramolecular electrophilic attack by the electron-rich indole C3 position. This attack proceeds through a transition state where the C3-carbon of the indole and the carbocationic center of the pentenyl chain are in close proximity, leading to the formation of a new carbon-carbon bond.

Alternatively, electrophilic activation can occur at the indole C3-position, forming a resonance-stabilized indoleninium ion. This intermediate can then be trapped by the nucleophilic terminal alkene of the pentenyl chain. The transition state for this process would involve the interaction of the p-orbitals of the alkene with the electrophilic C3 of the indoleninium ion.

Radical Cyclization:

Radical-initiated cyclization offers another pathway for the transformation of this compound. dntb.gov.ua This can be initiated by a radical initiator, which abstracts a hydrogen atom or adds to the terminal alkene. The resulting radical intermediate can then undergo an intramolecular cyclization onto the indole ring. The regioselectivity of this cyclization (i.e., attack at C3) is a key aspect of the mechanism.

A plausible mechanistic pathway for an acid-catalyzed intramolecular cyclization is depicted below:

Plausible Intermediates in Acid-Catalyzed Cyclization

| Step | Intermediate/Transition State | Description |

| 1 | Protonated Alkene | The terminal alkene of the pent-4-en-1-yl group is protonated by an acid catalyst, forming a secondary carbocation intermediate. |

| 2 | Cyclization Transition State | The electron-rich C3 position of the indole ring attacks the carbocation center in an intramolecular fashion. The transition state involves the formation of a new C-C bond. |

| 3 | Indoleninium Ion Intermediate | The initial cyclization product is a resonance-stabilized indoleninium ion, where the positive charge is delocalized over the indole ring system. |

| 4 | Deprotonation | A base removes a proton from the C3a position, leading to the final, neutral, fused-ring product and regenerating the acid catalyst. |

This table presents a generalized sequence of intermediates and is based on established mechanisms for similar indole cyclization reactions.

Kinetic Isotope Effects and Hammett Studies

Kinetic Isotope Effects:

KIE studies, particularly involving deuterium (B1214612) labeling, are powerful for elucidating the rate-determining step of a reaction and the nature of the transition state. acs.org For the acid-catalyzed cyclization of this compound, several KIE experiments could be envisioned:

Deuterium at the terminal alkene (C5' of the pentenyl chain): A primary KIE (kH/kD > 1) would be expected if the initial protonation of the alkene is the rate-determining step.

Deuterium at the indole C3 position: An inverse KIE (kH/kD < 1) might be observed if the electrophilic attack at C3 is rate-determining, as this involves a change in hybridization from sp2 to sp3 at this position. nih.gov

Solvent Isotope Effect: Running the reaction in a deuterated solvent (e.g., D2O or MeOD with a deuterated acid) could reveal the role of the solvent in the proton transfer steps. A significant solvent KIE would suggest that solvent molecules are involved in the rate-determining transition state. acs.org

Hammett Studies:

Hammett plots are used to correlate the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. libretexts.org For this compound, a Hammett study could be conducted by introducing various substituents on the benzyl group or the indole ring and measuring the rate of a key transformation, such as the acid-catalyzed cyclization.

A linear Hammett plot with a negative ρ (rho) value would be expected for an electrophilic cyclization, indicating that electron-donating groups on the indole ring accelerate the reaction by increasing the nucleophilicity of the C3 position. metu.edu.tr Conversely, a positive ρ value would suggest the development of negative charge in the transition state.

Hypothetical Hammett Data for Electrophilic Cyclization

| Substituent on Benzyl Group | Hammett Constant (σ) | Hypothetical Relative Rate |

| p-Methoxy | -0.27 | 1.8 |

| p-Methyl | -0.17 | 1.4 |

| H | 0.00 | 1.0 |

| p-Chloro | 0.23 | 0.6 |

| p-Nitro | 0.78 | 0.2 |

This table presents hypothetical data to illustrate the expected trend for a reaction with a negative ρ value.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques, providing insights into the reaction kinetics and the detection of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are invaluable for tracking the disappearance of starting material and the appearance of products. acs.org Specific resonances, such as the vinyl protons of the pentenyl group or the C3-H of the indole ring, can be monitored over time to determine reaction rates. In some cases, low-temperature NMR studies might allow for the direct observation of reaction intermediates, such as stable indoleninium ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Indole and its derivatives have characteristic UV absorption spectra. jinjingchemical.com Changes in the conjugation of the indole system during a reaction, such as the formation of an indoleninium intermediate or the final cyclized product, will lead to shifts in the absorption maxima (λmax). This allows for the continuous monitoring of the reaction progress and the determination of reaction kinetics.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to follow the disappearance of characteristic vibrational bands of the starting material, such as the C=C stretch of the alkene, and the appearance of new bands corresponding to the product. acs.org For instance, the formation of a new ring system would alter the fingerprint region of the IR spectrum.

Mass Spectrometry:

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for identifying the products and any stable intermediates in the reaction mixture. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the species formed.

Illustrative Spectroscopic Data for Reaction Monitoring

| Technique | Starting Material (this compound) | Expected Change Upon Cyclization |

| ¹H NMR | Signals for terminal alkene protons (~4.9-5.8 ppm) and indole C3-H (~6.3 ppm). | Disappearance of alkene signals and shift of aromatic/aliphatic protons. |

| ¹³C NMR | Resonances for sp² carbons of the alkene (~115, 138 ppm). | Disappearance of alkene carbon signals and appearance of new sp³ carbon signals in the fused ring. |

| UV-Vis | Characteristic indole absorption bands (~220, 280 nm). jinjingchemical.com | Potential shift in λmax due to changes in the chromophore system. |

| IR | C=C stretching vibration (~1640 cm⁻¹). | Disappearance of the C=C stretch. |

This table provides an illustrative guide to the expected spectroscopic changes during the cyclization of the title compound.

Theoretical and Computational Investigations of 1 Benzyl 2 Pent 4 En 1 Yl 1h Indole

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a predominant computational method used for studying substituted indole (B1671886) systems due to its balance of accuracy and computational cost. niscpr.res.in DFT calculations focus on the electron density to determine the energy of a system. The choice of the functional and basis set is crucial for obtaining reliable results.

For indole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. researchgate.netepstem.netnih.gov This functional combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. It is often paired with Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), to provide a robust description of the molecule's electronic structure. researchgate.netepstem.netnih.gov These calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms, and to compute various spectroscopic and electronic properties. epstem.net

Table 1: Common DFT Functionals and Basis Sets for Indole Derivatives

| Method Component | Examples | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D, PBE0 | Approximates the exchange-correlation energy, a key term in DFT calculations. B3LYP is a widely used standard. researchgate.net |

| Basis Set | 6-31G(d), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. researchgate.net |

The presence of flexible side chains—the N-benzyl group and the C2-pent-4-en-1-yl group—means that 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different arrangements to identify the most stable, low-energy structures (energy minima). unacademy.com

Rotation around the single bonds (e.g., the N-CH₂ bond of the benzyl (B1604629) group and the C-C bonds of the pentenyl chain) leads to various conformers. chemistrysteps.com These can be categorized by their dihedral angles into staggered and eclipsed forms. youtube.com The staggered conformations, such as anti and gauche, are typically lower in energy because they minimize steric repulsion between bulky groups. chemistrysteps.comyoutube.comkhanacademy.org The anti conformation, where the largest groups are 180° apart, is often the most stable. unacademy.com Computational methods can systematically rotate these bonds and calculate the potential energy at each step to map the energy landscape and identify the global energy minimum, which represents the most likely conformation of the molecule at equilibrium.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater willingness to donate electrons, suggesting higher nucleophilicity. youtube.com

LUMO : This orbital acts as the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution depends on the nature of the substituents. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Indole Note: These are representative values for demonstrating the concept.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.85 | Electron-donating capacity (Nucleophilicity) |

| LUMO | -1.20 | Electron-accepting capacity (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by mapping the electrostatic potential onto the surface of constant electron density. uni-muenchen.de MEP maps are invaluable for predicting how a molecule will interact with other charged species. youtube.com

The map uses a color scale to denote different potential regions:

Red : Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue : Regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.net

Green/Yellow : Regions of neutral or intermediate potential. researchgate.net

For an indole derivative, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom and the π-electron cloud of the pyrrole (B145914) and benzene (B151609) rings, indicating these are the primary sites for interaction with electrophiles. researchgate.netnih.gov The hydrogen atoms would show positive potential (blue).

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides detailed insights into intramolecular bonding, charge distribution, and stabilizing interactions. youtube.com

Table 3: Example NBO Donor-Acceptor Interactions for a Substituted Indole Note: These are representative values for demonstrating the concept.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C8-C9) | 55.2 | Lone pair delocalization into the pyrrole ring |

| π (C2-C3) | π* (C8-C9) | 20.8 | π-conjugation within the indole core |

| σ (C-H) | σ* (C-C) | 5.1 | σ → σ* hyperconjugation contributing to stability |

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For indole derivatives, this could involve modeling reactions such as electrophilic substitution, oxidation, or cycloadditions. copernicus.orgcopernicus.org

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. These studies can confirm experimental observations or predict the most likely reaction pathway when multiple outcomes are possible. For instance, in the oxidation of indole, computational modeling can determine whether the reaction is initiated by hydrogen abstraction or addition to the ring, and can trace the subsequent steps to predict the final products. copernicus.orgcopernicus.org

Transition State Characterization and Reaction Pathways

The synthesis of this compound typically involves the N-benzylation of a 2-(pent-4-en-1-yl)-1H-indole precursor or the C2-alkylation of 1-benzyl-1H-indole. Understanding the mechanisms of these reactions requires the characterization of transition states and the mapping of reaction pathways.

Computational studies on the alkylation of indoles have shown that the reaction mechanism can be intricate, often involving multiple steps with distinct transition states. For instance, the N-alkylation of indoles is a common synthetic route, and its mechanism can be explored through density functional theory (DFT) calculations. mdpi.com These calculations can identify the transition state geometry, where the bond-forming and bond-breaking processes are occurring simultaneously. The reaction pathway would typically be initiated by the deprotonation of the indole nitrogen, followed by a nucleophilic attack on the benzyl halide. The transition state for this S(_N)2-type reaction would feature an elongated nitrogen-hydrogen bond and a partially formed nitrogen-carbon bond.

Alternatively, the C2-alkylation of an N-benzylated indole with a pentenyl halide would proceed through a different pathway, potentially involving a transition-metal catalyst. rsc.org Nickel-catalyzed C-H alkylation of indoles, for example, has been shown to proceed through a Ni(I)/Ni(III) catalytic cycle, involving single-electron transfer (SET) processes. rsc.org Computational modeling of such catalytic cycles can reveal the structures of key intermediates and transition states, providing a detailed picture of the reaction mechanism. The regioselectivity of indole functionalization is a key aspect that can be rationalized through computational analysis of the electron density and reactivity indices of the indole ring. acs.org

While specific transition state calculations for the synthesis of this compound are not available in the current literature, the established methodologies for modeling indole alkylation provide a robust framework for such an investigation.

Activation Energy Barriers and Reaction Energetics

Based on studies of similar indole alkylations, it is expected that the N-alkylation would have a moderate activation barrier, consistent with a facile reaction under appropriate basic conditions. The C2-alkylation, particularly if uncatalyzed, would likely have a significantly higher activation barrier due to the disruption of the aromaticity of the indole ring. However, transition-metal catalysis can dramatically lower this barrier, making the reaction more efficient. researchgate.netmdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Prediction of NMR Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose and has been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including indole derivatives. nih.govnih.govresearchgate.net

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons of the benzyl group, the pentenyl chain, and the indole core. The benzylic methylene (B1212753) protons would likely appear as a singlet in the range of 5.0-5.5 ppm. The protons of the pentenyl chain would exhibit distinct multiplets corresponding to their positions relative to the double bond. The indole protons would resonate in the aromatic region, with the C3-H proton typically appearing as a singlet at around 6.5 ppm.

The predicted ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment of each carbon, providing a detailed fingerprint of the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzylic CH₂ | 5.35 | s |

| C3-H | 6.45 | s |

| Indole Aromatic-H | 7.00-7.70 | m |

| Benzyl Aromatic-H | 7.20-7.40 | m |

| Pentenyl CH=CH₂ | 5.75-5.90 | m |

| Pentenyl =CH₂ | 4.90-5.10 | m |

| Pentenyl CH₂ | 2.10-2.30 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 141.5 |

| C3 | 101.0 |

| C3a | 128.5 |

| C4 | 121.0 |

| C5 | 120.0 |

| C6 | 122.0 |

| C7 | 110.0 |

| C7a | 137.0 |

| Benzylic CH₂ | 50.0 |

| Benzyl C-ipso | 138.0 |

| Benzyl C-ortho | 127.0 |

| Benzyl C-meta | 129.0 |

| Benzyl C-para | 128.0 |

| Pentenyl C1 | 29.5 |

| Pentenyl C2 | 30.0 |

| Pentenyl C3 | 33.5 |

| Pentenyl C4 | 138.5 |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

For this compound, the calculated FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the aliphatic chain, the C=C stretching of the pentenyl group, and the various bending and stretching modes of the indole core. The FT-Raman spectrum would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic rings. sci-hub.st

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (pentenyl) | 1640 |

| Aromatic C=C Stretch | 1450-1600 |

UV-Vis Absorption Spectra Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org The calculations provide information about the wavelengths of maximum absorption (λ(_max)) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted UV-Vis spectrum of this compound would be expected to show strong absorptions in the ultraviolet region, characteristic of the indole chromophore. The presence of the benzyl group would likely cause a slight red-shift in the absorption bands compared to unsubstituted indole. The electronic transitions would primarily be of the π → π* type, involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 295 | 0.15 |

| S₀ → S₂ | 270 | 0.85 |

Structure-Reactivity and Structure-Property Relationships

Computational studies can reveal important relationships between the structure of a molecule and its reactivity and properties. For this compound, the presence of the benzyl group at the N1 position and the pentenyl group at the C2 position significantly influences its electronic properties and reactivity compared to the parent indole.

Potential Applications in Organic Synthesis and Materials Science Excluding Clinical Data

1-Benzyl-2-(pent-4-en-1-yl)-1H-indole as a Versatile Synthetic Intermediate

The structure of this compound, featuring a terminal alkene and a substituted indole (B1671886) core, suggests its potential as a versatile intermediate in organic synthesis. The different reactive sites on the molecule could, in principle, be selectively functionalized to create a variety of more complex structures.

The terminal double bond in the pent-4-en-1-yl side chain is a key functional group that could be exploited for various transformations to generate advanced organic building blocks. Hypothetically, this moiety could undergo a range of reactions, including but not limited to:

Oxidative Cleavage: This could transform the pentenyl side chain into a carboxylic acid or an aldehyde, providing a handle for further derivatization, such as amide or ester formation.

Epoxidation: The formation of an epoxide on the side chain would introduce a reactive three-membered ring, which can be opened by various nucleophiles to install diverse functional groups.

Hydroboration-Oxidation: This reaction would lead to the corresponding terminal alcohol, which could be used in etherification or esterification reactions.

Metathesis: Cross-metathesis with other alkenes could be employed to build more complex side chains.

These transformations would yield a range of bifunctional molecules, where one part is the protected indole nucleus and the other is a newly introduced functional group, making them valuable building blocks in multi-step syntheses.

The strategic placement of the alkenyl side chain at the C2-position of the indole ring makes this compound a potential precursor for the synthesis of complex polycyclic nitrogen heterocycles. Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing ring systems. For this specific compound, several hypothetical cyclization strategies could be envisioned:

Intramolecular Heck Reaction: If the indole ring were halogenated at a suitable position (e.g., C7), an intramolecular Heck reaction could potentially form a new six-membered ring, leading to a tetracyclic indole derivative.

Ring-Closing Metathesis (RCM): If another double bond were introduced into the molecule, for example on the benzyl (B1604629) group, RCM could be used to form a macrocycle.

Pictet-Spengler Type Reactions: While not a direct cyclization of the existing structure, derivatization of the side chain to an aldehyde or ketone could enable a Pictet-Spengler-type reaction with a suitable partner to construct a new heterocyclic ring fused to the indole.

The synthesis of such polycyclic systems is of significant interest as these scaffolds are often found in natural products and pharmaceutically active compounds. nsf.govnih.govnih.gov

Role in Ligand Design for Transition Metal Catalysis (e.g., Chiral Ligands if asymmetric synthesis is explored)

Indole-based ligands have been utilized in transition metal catalysis. The nitrogen atom of the indole ring and potentially other heteroatoms introduced through functionalization can act as coordination sites for metal centers. For this compound, the terminal alkene offers a point for introducing chirality and additional coordinating atoms.

For instance, asymmetric dihydroxylation or epoxidation of the terminal double bond could produce a chiral diol or epoxide. Subsequent modification of these groups could lead to the synthesis of chiral ligands. These ligands could then be used in asymmetric catalysis to control the stereochemical outcome of a reaction. The benzyl group on the indole nitrogen also offers a site for modification to fine-tune the steric and electronic properties of a potential ligand.

Potential in Functional Materials Research (e.g., Optoelectronic, Polymer Precursors)

Indole derivatives are known to possess interesting photophysical properties, making them attractive candidates for use in functional materials. The extended π-system of the indole ring can be modified to tune its absorption and emission characteristics.

The terminal alkene in this compound makes it a potential monomer for polymerization reactions. For example, radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) could, in principle, be used to create polymers with indole moieties in the side chains. Such polymers could have interesting optical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or as charge-transporting materials. The benzyl group could also be functionalized to further modify the properties of the resulting polymer.

Mechanistic Biological Activity Studies and in Silico Investigations of 1 Benzyl 2 Pent 4 En 1 Yl 1h Indole Derivatives Excluding Human Clinical Data, Dosage, Safety/adverse Effects

In Vitro Biological Assay Results (e.g., enzyme inhibition, receptor binding, cellular activities)

A range of in vitro assays have been employed to characterize the biological effects of 1-benzylindole derivatives, revealing their potential as modulators of various enzymes and receptors.

The 1-benzylindole core is a feature in some compounds designed to interact with cannabinoid receptors. Research into N-benzyl indolequinuclidinone (IQD) analogs has identified them as a novel class of cannabinoid ligands. nih.gov The affinity of these compounds for CB1 and CB2 receptors has been evaluated through radioligand binding assays.

Certain N-benzyl indolequinuclidinone analogs have demonstrated high affinity for both CB1 and CB2 receptors, with Ki values in the nanomolar range. nih.gov For instance, specific derivatives showed a degree of selectivity for the CB2 receptor. nih.gov One compound in this series, which includes a carboxyl group, was found to be a potent CB2 receptor ligand with a 34-fold selectivity over the CB1 receptor. nih.gov

While direct β-arrestin 2 recruitment assay data for 1-benzylindole derivatives is not specified in the available literature, this assay is a common method to assess the functional selectivity of G protein-coupled receptor (GPCR) ligands, such as cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities of N-Benzyl Indolequinuclidinone Analogs

| Compound | R | R¹ | R² | CB1 Ki (nM) | CB2 Ki (nM) |

| 7 | H | H | H | 11.7 | 114 |

| 8 | H | F | H | 9.1 | 1.3 |

| 9 | H | Cl | H | 135 | 100 |

| 11 | H | H | Cl | 120 | 100 |

| 13 | COOCH₃ | H | H | 85.7 | 2.5 |

Data sourced from a study on N-benzyl indolequinuclidinone analogs. The specific structures are detailed in the source publication. nih.gov

Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which plays a significant role in necroptosis. nih.gov Structure-activity relationship (SAR) analysis led to the discovery of a potent compound with a Kd value of 0.078 μM against RIP1 kinase and an EC50 value of 0.160 μM in a cellular necroptosis inhibition assay. nih.gov

The 1-benzylindole scaffold is present in molecules that exhibit anti-inflammatory and antioxidant properties through the modulation of cellular pathways.

Anti-inflammatory Activity:

cPLA2α Inhibition: 1-Benzylindoles have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid for the production of pro-inflammatory mediators. Systematic structural variations of a lead compound resulted in derivatives with submicromolar activity against the enzyme. orgsyn.org

Antiplatelet Aggregation: N-arylmethyl substituted indole (B1671886) derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid. Several of these compounds demonstrated potent inhibitory activity with IC50 values under 38.5 μM. mdpi.com

Antioxidant Activity:

Novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and tested for their antioxidant properties. nih.govsemanticscholar.org These compounds showed high interaction with the stable free radical DPPH. nih.govsemanticscholar.org

Some 3-substituted indole derivatives have also been screened for their antioxidant activity using the phosphomolybdenum technique, with certain derivatives showing promising results. researchgate.net

Table 2: Anti-inflammatory and Antioxidant Activity of 1-Benzylindole Derivatives

| Compound Class | Biological Activity | Assay | Key Findings |

| 1-Benzylindoles | cPLA2α Inhibition | Enzyme Inhibition Assay | Submicromolar activity against cPLA2α. orgsyn.org |

| N-Arylmethyl Indoles | Antiplatelet Aggregation | Platelet Aggregation Assay | IC50 values < 38.5 μM. mdpi.com |

| N-Benzyl-triazolyl-ethanimine oxides | Antioxidant | DPPH Radical Scavenging | High interaction with DPPH radical. nih.govsemanticscholar.org |

Various 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have been synthesized and evaluated for their antimicrobial properties. rsc.org

Screening of these compounds showed that certain quinoxaline (B1680401) derivatives were the most active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. rsc.org Other derivatives, specifically 2-chloro-3-(1-substituted indol-3-yl)quinoxalines, were found to be most active against Candida albicans. rsc.org

Table 3: Antimicrobial Activity of 1-Benzylindole Derivatives

| Compound Class | Microorganism | Activity |

| 3-(1-Substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Most Active |

| 2-(4-Methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | Most Active |

| 2-Chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | Most Active |

Activity is relative to other tested compounds in the same study. rsc.org

Mechanistic Elucidation of Biological Effects at the Molecular Level

Understanding the interaction of 1-benzylindole derivatives with their biological targets at the molecular level is crucial for rational drug design.

Molecular docking studies have been instrumental in identifying the molecular targets and potential binding interactions of 1-benzylindole derivatives.

Tyrosinase: A series of 1-benzyl-indole hybrid thiosemicarbazones were designed as potential tyrosinase inhibitors. nih.gov Molecular docking studies were used to explore the binding mechanism of these inhibitors with the tyrosinase enzyme. nih.gov

Bcl-2 Family Proteins: Indole derivatives have been studied as inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis. Molecular docking has revealed that these compounds can interact with the active sites of proteins like Bcl-2 and Mcl-1 through hydrogen bonds and van der Waals interactions. For example, one indole derivative was shown to form hydrogen bonds with Gln96 and Phe101 in Bcl-2.

Tubulin: Some indole derivatives have been identified as tubulin polymerization inhibitors. Molecular docking studies indicated that these compounds can form hydrogen bonds with key residues such as βAsn258 and βCys241 in the colchicine-binding site of tubulin, thereby stabilizing the interaction.

Table 4: Identified Molecular Targets and Binding Interactions of Indole Derivatives

| Compound Class | Molecular Target | Key Interacting Residues (from docking) |

| Indole-hybrid thiosemicarbazones | Tyrosinase | Not specified in abstract |

| Indole derivatives | Bcl-2 | Gln96, Phe101 |

| Indole-acrylamide derivatives | Tubulin | βAsn258, βCys241 |

The data is for various indole derivatives, not specifically 1-benzyl-2-(pent-4-en-1-yl)-1H-indole. nih.gov

Investigation of Structure-Activity Relationships (SAR) through Chemical Modification

No studies detailing the investigation of structure-activity relationships (SAR) for this compound through chemical modification have been found in the public domain. Research in this area would typically involve the synthesis of various analogs by modifying the 1-benzyl group, the 2-(pent-4-en-1-yl) substituent, or the indole core itself to determine how these changes affect biological activity. For instance, alterations to the length and saturation of the pentenyl chain, or the introduction of different substituents on the benzyl (B1604629) or indole rings, would be key to elucidating SAR. nih.govnih.gov However, no such systematic studies have been published for this specific compound.

Proposed Mechanisms of Action (e.g., enzyme inhibition, receptor agonism/antagonism)

There are no published studies proposing a specific mechanism of action for this compound. Determining whether this compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or through other biological pathways would require dedicated mechanistic studies. rsc.org While other indole derivatives have been investigated for various biological activities, this information cannot be directly extrapolated to predict the mechanism of action for this unique structure. mdpi.comrsc.org

In Silico Screening and Molecular Docking Studies

No in silico screening or molecular docking studies specifically involving this compound have been reported in the scientific literature. Such computational studies are crucial for predicting the binding affinity and interaction of a ligand with a biological target.

Computational Ligand-Target Interactions

There is no available data on the computational ligand-target interactions of this compound. This type of analysis would involve docking the molecule into the active site of a known protein target to predict binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for understanding its potential biological effects.

Molecular Dynamics Simulations for Binding Conformations and Stability

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to assess the stability of a ligand-protein complex over time and to explore the conformational changes that may occur upon binding, providing deeper insights into the dynamics of the interaction.

Virtual Screening for Predicted Biological Activities

No virtual screening campaigns that include this compound to predict its biological activities have been documented. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound or a series of its close analogs. QSAR studies establish a mathematical relationship between the chemical structures of a group of compounds and their biological activity, which can then be used to predict the activity of new, unsynthesized compounds.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of "1-Benzyl-2-(pent-4-en-1-yl)-1H-indole". Beyond simple one-dimensional spectra, two-dimensional (2D) techniques and dynamic NMR experiments provide a comprehensive picture of its complex structure and conformational flexibility.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

The complete and unambiguous assignment of the ¹H and ¹³C NMR signals for "this compound" is achieved through a combination of 2D NMR experiments. Each technique provides a unique set of correlations that, when pieced together, reveal the full connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For the pentenyl side chain, COSY would show clear correlations between the vinylic protons and the adjacent allylic protons, as well as sequential correlations along the alkyl chain. In the indole (B1671886) core, correlations between the aromatic protons on the benzene (B151609) ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected from the benzylic methylene (B1212753) protons to the C2 and C7a carbons of the indole ring, as well as to the ipso-carbon of the benzyl (B1604629) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is vital for determining the molecule's preferred conformation in solution. longdom.org For "this compound," NOESY can reveal through-space interactions between the protons of the benzyl group and the protons of the indole core or the pentenyl side chain, offering insights into their relative orientation. longdom.org

A hypothetical table of key 2D NMR correlations for the structural assignment of "this compound" is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |

| H-3 (indole) | H-4 (indole) | C-3 | C-2, C-3a, C-4 | H-4, Protons of pentenyl chain |

| Benzylic CH₂ | Aromatic protons (benzyl) | Benzylic C | C-2 (indole), C-7a (indole), ipso-C (benzyl) | Aromatic protons (benzyl), H-7 (indole) |

| Terminal =CH₂ | =CH- | Terminal =CH₂ | Allylic CH₂ | =CH- |